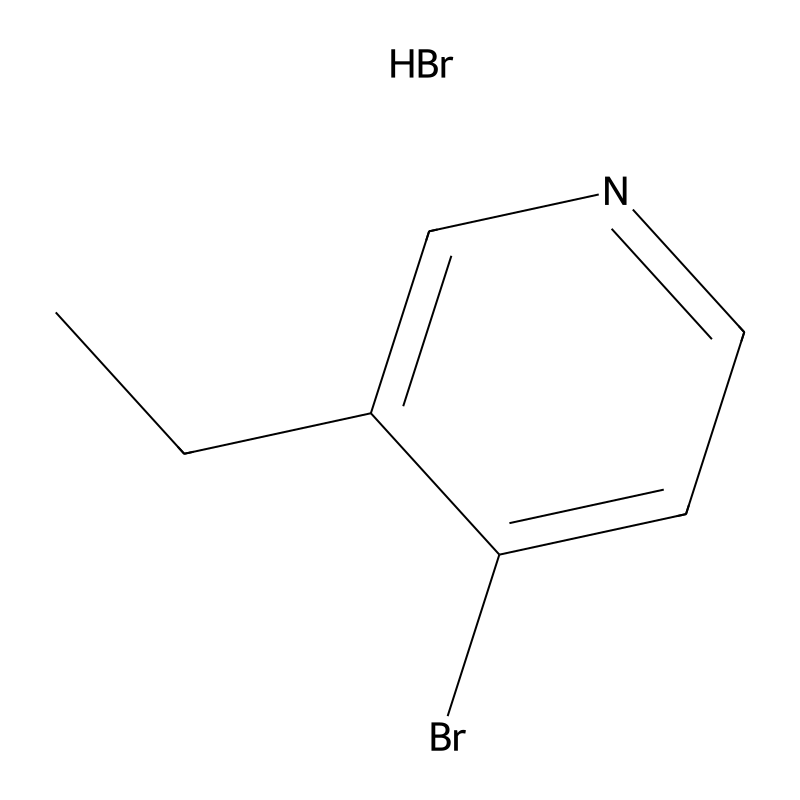

4-Bromo-3-ethylpyridine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Bromo-3-ethylpyridine hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 266.96 g/mol. It is classified as a specialty material and is known for its unique structure, which includes a pyridine ring substituted with a bromine atom at the 4-position and an ethyl group at the 3-position. This compound is often utilized in various chemical synthesis processes and research applications due to its reactivity and biological activity .

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The presence of the ethyl group can direct electrophiles to the ortho and para positions of the pyridine ring.

- Formation of Coordination Complexes: This compound can act as a ligand in coordination chemistry, forming complexes with transition metals .

Research indicates that 4-bromo-3-ethylpyridine hydrobromide exhibits significant biological activity, particularly in pharmacological contexts. Some notable aspects include:

- Antimicrobial Properties: Compounds structurally similar to 4-bromo-3-ethylpyridine have shown effectiveness against various bacterial strains.

- Potential Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, although more research is needed to confirm these effects .

Several methods exist for synthesizing 4-bromo-3-ethylpyridine hydrobromide, including:

- Bromination of 3-Ethylpyridine: This method involves the bromination of 3-ethylpyridine using bromine or a brominating agent in an appropriate solvent.

- Hydrobromic Acid Reaction: The compound can be synthesized by reacting 4-bromo-3-ethylpyridine with hydrobromic acid, facilitating the formation of the hydrobromide salt .

4-Bromo-3-ethylpyridine hydrobromide finds applications in various fields:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of active pharmaceutical ingredients.

- Chemical Research: Employed in studies investigating pyridine derivatives and their properties.

- Agricultural Chemistry: Potentially useful in developing agrochemicals due to its biological activity .

Interaction studies involving 4-bromo-3-ethylpyridine hydrobromide have focused on its binding affinity with various biological targets. These studies aim to elucidate its mechanism of action and potential therapeutic applications. Research has indicated that this compound may interact with specific enzymes or receptors, influencing biological pathways relevant to disease states .

Several compounds share structural similarities with 4-bromo-3-ethylpyridine hydrobromide. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-3-methylpyridine hydrochloride | Chloride salt; used in similar applications | |

| 2-Bromo-3-ethylpyridine | Different substitution pattern; unique reactivity | |

| 4-Bromo-pyridine | Lacks ethyl substitution; simpler structure |

The uniqueness of 4-bromo-3-ethylpyridine hydrobromide lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds .